2,4-Nonadienal
Description
Contextualization within Lipid Oxidation Products Research
trans,trans-2,4-Nonadienal is a key secondary product formed during the oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid. nih.gov The process of lipid oxidation is a complex cascade of reactions involving the breakdown of fatty acids, leading to the formation of primary products like hydroperoxides, which are unstable and further decompose into a variety of secondary products, including aldehydes, ketones, and alcohols. nih.govisnff-jfb.com Among these, α,β-unsaturated aldehydes such as trans,trans-2,4-nonadienal are of significant interest due to their chemical reactivity and sensory properties. isnff-jfb.com
The formation of trans,trans-2,4-nonadienal is often used as a marker for the extent of lipid oxidation in various matrices. researchgate.net For instance, its presence and concentration in cooking oils, such as soybean oil, are monitored to assess the oil's degradation during processes like deep-fat frying. nih.gov The mechanism of its formation can be complex; it is not always a direct product from the classical lipid oxidation pathway but can arise from the peroxidation of other aldehydes, such as trans-2-nonenal, under high-temperature conditions. nih.gov
Significance in Chemical, Biological, and Food Science Domains
The importance of trans,trans-2,4-nonadienal spans several scientific fields due to its distinct properties and effects.
In Food Science , this aldehyde is a well-known flavor and aroma compound. It is often associated with the desirable "fatty" or "fried" aroma in cooked foods, such as fried chicken and roasted meats. animbiosci.orgresearchgate.net However, its contribution to flavor is concentration-dependent, and at high levels, it can contribute to off-flavors and rancidity, indicating food spoilage. nih.gov Its presence has been identified in a wide range of food products, including various meats, cooking oils, rice, and even some fruits like Japanese mandarins. nih.govanimbiosci.orgnih.govmdpi.com
In the Biological and Chemical domains , trans,trans-2,4-nonadienal is recognized as a reactive electrophile. biorxiv.orgisnff-jfb.com This reactivity allows it to readily interact with biological macromolecules such as proteins and DNA. biorxiv.orgnih.gov The covalent modification of proteins by this aldehyde can lead to changes in their structure and function, including aggregation, which is a process implicated in various pathological conditions. biorxiv.org Furthermore, studies have investigated its potential mutagenic effects, noting its ability to induce DNA damage in certain experimental systems. isnff-jfb.comresearchgate.net This reactivity also makes it a target for mitigation strategies, such as reduction by lactic acid bacteria during sourdough fermentation to improve the flavor profile of bread. researchgate.net
Overview of Current Research Trajectories
Contemporary research on trans,trans-2,4-nonadienal continues to explore its multifaceted nature. A significant area of investigation is its role in food quality and the development of off-flavors. Studies focus on understanding its formation during food processing and storage and developing methods to control its levels. nih.govacs.org For example, research has examined its formation in different types of cooking oils and during the frying of various foods to understand the impact of food composition on aldehyde generation. nih.gov
Another critical research direction is its toxicological impact. Investigations are ongoing to elucidate the mechanisms by which trans,trans-2,4-nonadienal and other lipid-derived aldehydes contribute to cellular stress and disease. isnff-jfb.comresearchgate.net This includes studying its effects on protein modification and aggregation, as well as its genotoxic potential. biorxiv.orgdoi.org
Furthermore, the sensory properties of trans,trans-2,4-nonadienal are a subject of continuous study, particularly in the context of food aroma. acs.orgcore.ac.uk Research aims to precisely characterize its odor profile and its interaction with other volatile compounds to create specific flavor experiences. acs.org There is also interest in its role as a semiochemical, with some studies reporting its repellent effects on certain insects. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-nona-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+ | |
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InChI Key |
ZHHYXNZJDGDGPJ-BSWSSELBSA-N | |
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Canonical SMILES |
CCCCC=CC=CC=O | |
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Isomeric SMILES |
CCCC/C=C/C=C/C=O | |
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Molecular Formula |
C9H14O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID30884198 | |
| Record name | 2,4-Nonadienal, (2E,4E)- | |
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Molecular Weight |
138.21 g/mol | |
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Physical Description |
Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral | |
| Record name | 2,4-Nonadienal, (2E,4E)- | |
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| Record name | 2,4-Nonadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
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Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2,4-Nonadienal | |
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Density |
0.850-0.870 | |
| Record name | 2,4-Nonadienal | |
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CAS No. |
5910-87-2, 6750-03-4, 30551-17-8 | |
| Record name | (E,E)-2,4-Nonadienal | |
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| Record name | 2,4-Nonadienal, (2E,4E)- | |
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| Record name | 2,4-Nonadienal | |
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| Record name | Nonadienal | |
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| Record name | Nonadienal | |
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| Record name | 2,4-Nonadienal, (2E,4E)- | |
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| Record name | 2,4-Nonadienal, (2E,4E)- | |
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| Record name | Nonadienal | |
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| Record name | trans,trans-nona-2,4-dienal | |
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| Record name | Nona-2,4-dien-1-al | |
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| Record name | 2,4-NONADIENAL, (2E,4E)- | |
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Biogenesis and Formation Mechanisms of Trans,trans 2,4 Nonadienal
Lipid Oxidation as a Primary Pathway
The principal route for the formation of trans,trans-2,4-nonadienal is through the oxidation of lipids. isnff-jfb.commdpi.com This complex process involves a series of reactions that break down fatty acids, leading to the generation of a wide array of volatile compounds, including aldehydes, ketones, and alcohols. isnff-jfb.comisnff-jfb.com Among these, trans,trans-2,4-nonadienal is a key secondary oxidation product known for its distinct flavor characteristics. isnff-jfb.comresearchgate.net
Role of Polyunsaturated Fatty Acids (PUFAs) as Precursors
Polyunsaturated fatty acids (PUFAs) are the primary precursors for the formation of trans,trans-2,4-nonadienal. perfumerflavorist.comnih.gov Specifically, linoleic acid, an omega-6 fatty acid, is a major contributor to its generation. mdpi.comnih.gov The presence of multiple double bonds in PUFAs makes them highly susceptible to oxidation. mdpi.com
The oxidation of linoleic acid can lead to the formation of 9-hydroperoxide and 11-hydroperoxide intermediates, which then decompose to form various volatile compounds, including trans,trans-2,4-nonadienal. nih.gov Similarly, the oxidation of arachidonic acid can also produce this aldehyde. nih.gov The rapid heating and oxidation of PUFAs, such as during cooking, can generate significant amounts of trans,trans-2,4-nonadienal, which can enhance the flavor of meat products. nih.gov
Enzymatic Formation Pathways
Enzymatic reactions play a crucial role in the formation of trans,trans-2,4-nonadienal in various biological systems. Lipoxygenases, which are widespread in plants and animals, are key enzymes in this process. acs.org These enzymes catalyze the oxidation of PUFAs that contain a cis,cis-1,4-pentadiene structure, leading to the formation of lipid hydroperoxides with conjugated double bonds. acs.org
For instance, in peas, the enzymatic formation of trans,trans-2,4-nonadienal from lipids has been reported. chemdad.comchemicalbook.com The action of lipoxygenase on unsaturated fatty acids is a primary step in its biogenesis. femaflavor.org This enzymatic pathway is also responsible for the generation of various C9 aldehydes. perfumerflavorist.com The hydroperoxy fatty acids formed can be further broken down by hydroperoxide lyase into smaller volatile molecules like 3,6-nonadienal. mdpi.com
Non-Enzymatic Thermal and Oxidative Degradation Processes
Beyond enzymatic pathways, trans,trans-2,4-nonadienal is also formed through non-enzymatic processes, particularly during thermal and oxidative degradation of lipids. isnff-jfb.comnih.gov When edible oils are heated to high temperatures, such as during frying, a series of complex chemical reactions are initiated. researchgate.net
The thermal oxidation of polyunsaturated triacylglycerols is a major source of aldehydes. nih.gov This process involves the autocatalytic free radical-mediated generation of lipid hydroperoxides. nih.gov These hydroperoxides are unstable and decompose, especially when heated, to produce a variety of secondary oxidation products, including trans,trans-2,4-nonadienal. acs.orgnih.gov It has been proposed that trans,trans-2,4-nonadienal can be formed from the peroxidation of 3-nonenal, which itself is a decomposition product of linoleic acid 9-hydroperoxide. nih.gov
Formation in Complex Food Matrices during Processing and Storage
The formation of trans,trans-2,4-nonadienal is a common occurrence in a wide range of food products during processing and storage. chemdad.comguidechem.com It has been identified in numerous foods, including cooked meats (beef, chicken, pork, lamb), fish products, dairy products like oxidized skim milk, and various nuts and grains. chemdad.comchemicalbook.comsigmaaldrich.com
Generation during Deep-Fat Frying
Deep-fat frying is a significant contributor to the generation of trans,trans-2,4-nonadienal in foods. nih.govresearchgate.net The high temperatures involved in frying accelerate the lipid oxidation process in cooking oils. researchgate.netnih.gov The repeated use of frying oils leads to their degradation and an increased formation of volatile compounds, including various aldehydes. researchgate.net
Studies have shown that the concentration of trans,trans-2,4-nonadienal increases in frying oils over time. nih.gov The type of oil used also influences the amount of this aldehyde produced, with oils rich in linoleic acid, such as sunflower oil, generating higher concentrations. researchgate.net This aldehyde then migrates from the frying oil into the food being cooked. nih.gov
Oxidative Degradation in Edible Oils and Fats
Even without the high heat of frying, edible oils and fats can undergo oxidative degradation during storage, leading to the formation of trans,trans-2,4-nonadienal. nih.govguidechem.com This process, known as autoxidation, occurs through a free-radical chain reaction and is influenced by factors such as light, temperature, and the presence of oxygen and metals. mdpi.comchemdad.com
The oxidation of linoleic acid in oils like sunflower and soybean oil is a primary source of trans,trans-2,4-nonadienal. chemdad.commdpi.com The presence of this aldehyde is often associated with the development of off-flavors, commonly described as rancid or fatty, in stored oils. mdpi.com The refining process of olive oil, for instance, can significantly reduce the levels of many volatile compounds, but subsequent oxidative degradation during storage can lead to the formation of trans,trans-2,4-nonadienal. wur.nl
Table 1: Formation of trans,trans-2,4-Nonadienal in Different Food Systems
| Food System | Formation Pathway | Key Precursors | Reference(s) |
|---|---|---|---|
| Deep-Fried Foods | Thermal Oxidation | Linoleic Acid | nih.govresearchgate.net |
| Edible Oils (Storage) | Autoxidation | Linoleic Acid | chemdad.comnih.gov |
| Cooked Meats | Lipid Oxidation | Polyunsaturated Fatty Acids | nih.govchemdad.com |
| Peas | Enzymatic Formation | Lipids | chemdad.comchemicalbook.com |
| Soymilk | Enzymatic and Non-enzymatic Oxidation | Unsaturated Fatty Acids | researchgate.net |
Occurrence in Cooked Meats and Seafood
trans,trans-2,4-Nonadienal is a key volatile compound that arises during the cooking of meats and seafood. Its formation is a result of the thermal oxidation of polyunsaturated fatty acids, which are abundant in these food sources.
The process begins with the breakdown of lipids, particularly phospholipids, which are rich in unsaturated fatty acids like linoleic acid and arachidonic acid. scielo.br During heating, these fatty acids undergo auto-oxidation, leading to the formation of various volatile compounds, including trans,trans-2,4-nonadienal. scielo.br This aldehyde is a significant contributor to the flavor profiles of cooked meats such as beef, pork, and chicken. scielo.brchemdad.com In boiled beef, for instance, it is considered one of the key aroma-active compounds, contributing to fatty and undesirable "warmed-over" flavors when the meat is reheated. uliege.bemdpi.com
In seafood, the high content of polyunsaturated fatty acids also leads to the formation of trans,trans-2,4-nonadienal upon cooking. jfda-online.com It has been identified as a volatile component in various fish products and caviar. chemdad.com The presence of this compound, along with others like (E,Z)-2,6-nonadienal, can sometimes contribute to fishy off-odors in seafood. jfda-online.com
Table 1: Occurrence of trans,trans-2,4-Nonadienal in Cooked Meats and Seafood
| Food Source | Role of trans,trans-2,4-Nonadienal |
| Cooked Beef | Contributes to fatty aroma; a key indicator of "warmed-over" flavor. uliege.bemdpi.com |
| Cooked Pork | A volatile component contributing to the overall flavor profile. chemdad.com |
| Cooked Chicken | One of the most important volatile compounds in cooked poultry meat. scielo.br |
| Cooked Lamb and Mutton | Reported as a volatile component. chemdad.com |
| Fish Products | A volatile component contributing to the overall aroma. chemdad.comjfda-online.com |
| Caviar | Identified as a volatile component. chemdad.com |
Biosynthesis in Biological Systems
Beyond its formation in cooked foods, trans,trans-2,4-nonadienal is also synthesized in various biological systems, where it plays distinct roles.
Production in Plant Defense Mechanisms as a Volatile Organic Compound
Plants produce a diverse array of volatile organic compounds (VOCs) that are crucial for their interaction with the environment, including defense against herbivores and pathogens. nih.gov trans,trans-2,4-Nonadienal is one such VOC, synthesized through the lipoxygenase (LOX) pathway. agrilife.orgresearchgate.net This pathway is initiated by the release of free fatty acids, such as linoleic acid, from cell membranes in response to tissue damage caused by herbivores or pathogens. agrilife.org
The enzyme lipoxygenase then catalyzes the oxidation of these fatty acids to form hydroperoxides. researchgate.net These hydroperoxides are subsequently cleaved by hydroperoxide lyase to produce shorter-chain aldehydes, including trans,trans-2,4-nonadienal. agrilife.org
This compound can act as a repellent to certain insects. For example, it has been shown to repel the devastating invasive pest Tuta absoluta from tomato plants, thereby reducing egg-laying on the plants. frontiersin.org The production of trans,trans-2,4-nonadienal and other VOCs can be induced by herbivory, leading to a change in the plant's volatile profile that deters further attack. nih.govtandfonline.com
Microbial Bioconversion (e.g., Saccharomyces cerevisiae)
Microorganisms, including the yeast Saccharomyces cerevisiae, are capable of producing and metabolizing trans,trans-2,4-nonadienal. nih.gov In the context of fermentation, this can have a significant impact on the flavor and aroma of food and beverages.
Saccharomyces cerevisiae can produce trans,trans-2,4-nonadienal as a metabolite. nih.gov However, it also possesses the ability to reduce aldehydes. Studies have shown that during fermentation, S. cerevisiae can reduce trans,trans-2,4-nonadienal. researchgate.netmdpi.com This bioconversion is significant in processes like sourdough fermentation, where it can alter the final flavor profile of the bread. researchgate.net
The ability of S. cerevisiae to metabolize this and other aldehydes is also utilized in reducing off-flavors in certain food products. For instance, fermentation of kelp with S. cerevisiae has been shown to effectively reduce fishy-odor compounds, including various unsaturated aldehydes. mdpi.comnih.gov This process involves the reduction of the aldehyde group and, in some cases, the saturation of the double bonds. researchgate.net
Biological Activities and Molecular Mechanisms of Trans,trans 2,4 Nonadienal
Antimicrobial Effects
trans,trans-2,4-Nonadienal has demonstrated notable antimicrobial properties, making it a compound of interest for food preservation and as a potential alternative to synthetic antimicrobial agents. chemimpex.com Its ability to inhibit the growth of various microorganisms is a key area of research.
Studies have shown that trans,trans-2,4-nonadienal exhibits bactericidal activity against several pathogenic bacteria. researchgate.net For instance, it has been reported to be effective against foodborne pathogens, contributing to the extension of food product shelf life. chemimpex.com The antimicrobial action is often attributed to its aldehyde functional group, which can react with microbial proteins and enzymes, disrupting essential cellular functions.
| Target Microorganism | Observed Effect |
| Bacillus cereus | Bactericidal activity researchgate.net |
| Escherichia coli | Bactericidal activity researchgate.net |
| Listeria monocytogenes | Bactericidal activity researchgate.net |
| Salmonella typhimurium | Bactericidal activity researchgate.net |
Anti-inflammatory Modulations
The potential anti-inflammatory properties of trans,trans-2,4-nonadienal are an emerging area of scientific investigation. While research is ongoing, initial findings suggest that this compound may influence inflammatory pathways. The intake of certain dietary fats, like trans fats, can modify macronutrient consumption and potentially lead to increased levels of C-reactive protein (CRP), a marker of systemic inflammation. mdpi.com
It is hypothesized that as a lipid peroxidation product, trans,trans-2,4-nonadienal could interact with cellular signaling pathways involved in inflammation. For example, a related compound, trans,trans-2,4-decadienal (B140250) (tt-DDE), has been shown to induce inflammatory responses in macrophage cells. nih.gov This suggests that unsaturated aldehydes, in general, can play a role in modulating inflammatory processes, although the specific mechanisms for trans,trans-2,4-nonadienal are still under investigation.
Research into Potential Anticancer Effects
The investigation of trans,trans-2,4-nonadienal for potential anticancer activities is a field of active research. chemimpex.com Some studies have explored the effects of unsaturated aldehydes on cancer cells, with mixed results depending on the specific compound and cell line.
For instance, some high-carbon-number aldehydes have been identified as potentially mutagenic by inducing oxidative DNA damage. researchgate.net Conversely, research into other unsaturated aldehydes, like trans-nerolidol, has shown an improved anti-proliferative effect of chemotherapy drugs against certain cancer cells in vitro. medchemexpress.com The bioactive properties of trans,trans-2,4-nonadienal are being explored for their potential in the development of novel anti-cancer therapies. chemimpex.com However, it is important to note that some related compounds, such as trans,trans-2,4-decadienal, have been found to promote cancer cell proliferation. researchgate.net
Role in Plant-Herbivore Ecological Interactions
trans,trans-2,4-Nonadienal plays a significant role in the chemical communication between plants and herbivores. It is a volatile organic compound (VOC) released by some plants that can act as a repellent to certain insects. researchgate.netresearchgate.net
This repellent activity is a crucial part of a plant's defense mechanism against herbivory. nih.gov For example, studies have identified trans,trans-2,4-nonadienal as a repellent for the devastating invasive pest, Tuta absoluta, a moth that targets solanaceous plants like tomatoes. frontiersin.orgresearchgate.net Research has confirmed its repellent effects through olfactometer bioassays and cage experiments, where it significantly reduced the number of eggs laid by the pest on host plants. frontiersin.org This makes it a promising candidate for the development of eco-friendly and sustainable pest management strategies. researchgate.netfrontiersin.org
| Herbivore Species | Observed Effect |
| Sitophilus granarius (Granary weevil) | Repellent researchgate.net |
| Lasioderma serricorne (Cigarette beetle) | Repellent researchgate.net |
| Liposcelis bostrychophila (Booklouse) | Repellent researchgate.net |
| Tuta absoluta (Tomato leafminer) | Repellent, reduced oviposition frontiersin.org |
Applications as a Biochemical Reagent for Life Science Research
In the realm of life science research, trans,trans-2,4-nonadienal serves as a valuable biochemical reagent. medchemexpress.comszabo-scandic.com Its utility stems from its defined chemical structure and reactivity, which allows it to be used in a variety of experimental contexts. medchemexpress.com
Metabolic Pathways and Detoxification of Trans,trans 2,4 Nonadienal
In Vivo Biotransformation Pathways
In mammalian systems, trans,trans-2,4-nonadienal is metabolized through three principal pathways: oxidation, conjugation with glutathione (B108866), and reduction to its alcohol form. These routes are common for α,β-unsaturated aldehydes and serve to convert the reactive aldehyde into more water-soluble and less toxic compounds that can be readily excreted.
A primary route for the metabolism of α,β-unsaturated aldehydes is oxidation to their corresponding carboxylic acids. inchem.org This conversion is generally catalyzed by aldehyde dehydrogenase (ALDH) enzymes. In the case of trans,trans-2,4-nonadienal, this pathway would lead to the formation of trans,trans-2,4-nonadienoic acid. This oxidation is considered a significant detoxification step, as the resulting carboxylic acid is typically less reactive than the parent aldehyde. For the structurally similar compound 4-hydroxy-trans-2-nonenal (HNE), oxidation to its carboxylic acid, 4-hydroxynonanoic acid (HNA), accounts for a substantial portion of its metabolism. nih.gov
Conjugation with glutathione (GSH) is a major detoxification pathway for electrophilic compounds like trans,trans-2,4-nonadienal. This reaction is catalyzed by glutathione S-transferases (GSTs), which significantly accelerate the formation of a glutathione adduct. nih.govnih.gov The process involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the aldehyde. Plant-based GSTs from the Tau class have also been shown to react with (E,E)-2,4-nonadienal. frontiersin.org
While this conjugation is a detoxification step, the resulting metabolites are not always inert. For instance, the glutathione conjugates of related compounds like 4-hydroxy trans-2-hexenal (B146799) and nonadienal have been reported to potentially induce DNA damage. nih.gov The initial glutathione conjugate can be further metabolized. For the related aldehyde HNE, the glutathione conjugate (GS-HNE) is a central, reactive intermediate that can be further reduced. nih.gov The metabolism of GS-HNE leads to glutathionyl-1,4-dihydroxynonene (GS-DHN), which is considered a key metabolite. nih.gov
Table 1: Key Enzymes in Glutathione-Mediated Detoxification
| Enzyme | Function | Implication for trans,trans-2,4-Nonadienal |
|---|---|---|
| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of the aldehyde with glutathione. nih.govnih.gov | A primary step in the detoxification of trans,trans-2,4-nonadienal. |
| Aldose Reductase (AR) | Reduces the aldehyde group of the glutathione conjugate. nih.gov | Leads to further metabolized, potentially less reactive, products like GS-DHN. nih.gov |
A third metabolic route involves the reduction of the aldehyde group to a primary alcohol. This reaction is typically catalyzed by alcohol dehydrogenases or aldo-keto reductases. The reduction of trans,trans-2,4-nonadienal would yield trans,trans-2,4-nonadien-1-ol. This pathway runs parallel to oxidation and glutathione conjugation. For the related aldehyde HNE, reduction leads to the formation of 1,4-dihydroxynonene (DHN). portlandpress.com In microbial systems, this reduction is a well-documented and significant pathway. researchgate.net
Interactions with Biomolecules and Cellular Impact of Trans,trans 2,4 Nonadienal
DNA Adduct Formation and Genotoxicity Studies
The interaction of trans,trans-2,4-nonadienal and structurally related aldehydes with DNA can lead to the formation of covalent adducts, which are implicated in the mutagenic and carcinogenic properties of this class of compounds. These adducts can disrupt normal DNA replication and transcription, potentially leading to mutations if not repaired nih.govresearchgate.net.
While direct studies on trans,trans-2,4-nonadienal are limited, research on the closely related compound trans,trans-2,4-decadienal (B140250) (DDE) provides insight into the likely reaction mechanisms. DDE reacts with the DNA base 2'-deoxyguanosine (B1662781) (dGuo) to form several stable adducts nih.govresearchgate.net. The reaction often requires epoxidation of the aldehyde, which then becomes highly reactive towards the nucleophilic centers on the DNA bases nih.govresearchgate.netnih.gov.
The primary products are exocyclic etheno-adducts, which are ring-extended DNA lesions. For instance, the reaction between DDE and dGuo yields a tautomer of 1,N²-etheno-2'-deoxyguanosine, a well-characterized product of epoxy aldehyde reactions with dGuo nih.govresearchgate.net. The proposed mechanism involves the nucleophilic addition of the exocyclic amino group of deoxyguanosine to the aldehyde, followed by cyclization nih.govresearchgate.netresearchgate.net. Studies have also identified other complex adducts, indicating that a variety of DNA lesions can be formed from a single aldehyde nih.govnih.gov. Similarly, 4-oxo-2-nonenal, another lipid peroxidation product, forms substituted etheno adducts with deoxyguanosine nih.gov. These findings suggest that trans,trans-2,4-nonadienal likely participates in similar reactions, forming a range of potentially mutagenic DNA adducts.
Table 1: Adducts Formed from the Reaction of trans,trans-2,4-Decadienal (DDE) with 2'-Deoxyguanosine (dGuo)
| Adduct Name | Type | Precursor |
|---|---|---|
| 3-(2-deoxy-β-D-erythro-pentafuranosyl)-5,9-dihydro-9H-imidazo[2,1-i]purin-9-hydroxy | 1,N²-Etheno Adduct Tautomer | DDE + dGuo |
| 1-{[3-(2'-deoxy-β-D-erythro-pentafuranosyl)-5,9-dihydro-9H-imidazo[2,1-i]purin-9-hydroxy]-7-yl}-2-one-3-octanol | Diastereoisomeric 1,N²-Etheno Adducts | DDE + dGuo |
This data is based on studies of trans,trans-2,4-decadienal, a structurally similar compound.
The genotoxicity of α,β-unsaturated aldehydes is not limited to direct adduct formation; they can also induce oxidative stress, leading to indirect DNA damage. Studies on trans,trans-2,4-decadienal have linked its genotoxic effects to the formation of reactive oxygen species (ROS) researchgate.net. ROS can damage DNA through the oxidation of DNA bases, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) being a common marker of such damage.
Furthermore, genotoxicity studies on 2-trans-6-cis-nonadienal, an isomer of the subject compound, have demonstrated its ability to cause chromosomal damage. In human lymphocytes, this isomer was found to induce significant, dose-related increases in sister-chromatid exchanges and micronuclei nih.gov. The analysis of these micronuclei revealed that the compound primarily exerts aneugenic effects, meaning it causes errors in chromosome segregation during cell division, rather than directly breaking the chromosomes (clastogenic effects) nih.gov.
Table 2: Genotoxic Effects of Nonadienal Isomers
| Compound | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| 2-trans-6-cis-nonadienal | Human Lymphocytes, Namalva cells | Sister-chromatid exchanges, Micronucleus induction, Aneuploidy | Aneugenic |
Data for 2-trans-6-cis-nonadienal and trans,trans-2,4-decadienal are presented as models for the potential activity of trans,trans-2,4-nonadienal.
Protein Modification and Aggregation
The electrophilic nature of trans,trans-2,4-nonadienal also makes it reactive towards cellular proteins. Nucleophilic amino acid residues, such as cysteine, histidine, and lysine, can attack the aldehyde, leading to covalent modifications that can alter protein structure and function.
Covalent modification of proteins by α,β-unsaturated aldehydes typically occurs via a Michael addition reaction. While specific targets of trans,trans-2,4-nonadienal are not fully elucidated, studies on the related aldehyde trans,trans-2,4-decadienal (tt-DDE) have identified key protein targets involved in cellular signaling. Using click chemistry-based proteomics, tt-DDE was shown to directly interact with and modify Heat shock protein 90 (Hsp90) and 14-3-3ζ, two proteins critical in inflammation and tumorigenesis nih.gov. Another well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), is known to covalently modify a wide range of proteins, including ubiquitin, which can impair the protein degradation machinery of the cell nih.govnih.gov. These findings suggest that trans,trans-2,4-nonadienal can form covalent adducts with cellular proteins, potentially disrupting their biological activities.
Covalent modification of proteins can lead to significant changes in their three-dimensional structure, which is critical for their function nih.gov. Such modifications can induce protein misfolding and promote the formation of aggregates. Protein aggregation is a hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) frontiersin.org.
In a subset of ALS cases, mutations in the enzyme Cu/Zn superoxide (B77818) dismutase (SOD1) lead to its misfolding and aggregation frontiersin.orgnih.gov. While the primary cause is genetic, cellular stressors, including oxidative stress and the accumulation of reactive aldehydes, are thought to contribute to the aggregation process. Aldehyde-induced modification of SOD1 could potentially destabilize its native structure, exposing hydrophobic regions and facilitating the self-association that leads to the formation of insoluble aggregates frontiersin.org. Although direct evidence linking trans,trans-2,4-nonadienal to SOD1 aggregation is not yet established, the known reactivity of aldehydes with proteins makes this a plausible mechanism contributing to the pathology of protein aggregation diseases.
Cellular Toxicity and Stress Responses
The formation of DNA and protein adducts by trans,trans-2,4-nonadienal can trigger a variety of cellular stress responses and ultimately lead to cytotoxicity. Research on related aldehydes has demonstrated potent biological effects, including the activation of inflammatory pathways and cell death.
The related aldehyde trans,trans-2,4-decadienal (tt-DDE) has been shown to have potent pro-inflammatory effects nih.gov. In macrophage cells, treatment with tt-DDE leads to increased production of pro-inflammatory cytokines such as IL-1β, IL-6, and IFN-γ nih.gov. This response is associated with the activation of key stress-signaling pathways, including the phosphorylation of JNK (c-Jun N-terminal kinase) and the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway nih.gov. The activation of NF-κB is indicated by the enhanced degradation of its inhibitor, IκBα nih.gov. These cellular responses highlight the ability of these aldehydes to act as signaling molecules that can modulate cellular processes and contribute to pathological states like chronic inflammation.
Table 3: Cellular Stress Responses Induced by trans,trans-2,4-Decadienal (tt-DDE) in Macrophage Cells
| Pathway/Response | Specific Effect | Observation |
|---|---|---|
| Cytokine Production | Increased Gene Expression | Upregulation of Il-1β, Il-6, and Ifn-γ mRNA |
| Inflammatory Signaling | JNK Pathway Activation | Increased JNK phosphorylation |
This data is based on studies of trans,trans-2,4-decadienal, a structurally similar compound, and illustrates potential cellular impacts of trans,trans-2,4-nonadienal.
Insufficient Data Available for a Comprehensive Review of the Cellular Impacts of trans,trans-2,4-Nonadienal
A comprehensive review of the scientific literature reveals a significant scarcity of specific research on the chemical compound trans,trans-2,4-Nonadienal, particularly concerning its detailed interactions with biomolecules and its cellular impacts as outlined in the requested article structure. While the broader class of α,β-unsaturated aldehydes, which are products of lipid peroxidation, is known to exhibit various biological activities, specific data for trans,trans-2,4-Nonadienal are largely unavailable in the public domain.
The majority of relevant research in this area has focused on a closely related compound, trans,trans-2,4-decadienal (tt-DDE). This compound has been studied for its role in cytotoxicity, oxidative stress, and the modulation of cellular signaling pathways. However, due to the strict requirement to focus solely on trans,trans-2,4-Nonadienal, the extensive data on tt-DDE cannot be substituted.
Limited information was found regarding the genotoxic effects of an isomer, 2-trans,6-cis-nonadienal. This isomer has been shown to induce sister-chromatid exchanges and micronuclei in human lymphocytes and a permanent cell line, suggesting potential aneugenic effects. nih.gov Specifically, it was more potent than 2-trans-hexenal in increasing the percentage of centromere-positive micronuclei. nih.gov However, this information pertains to an isomer and not the specific trans,trans-2,4-Nonadienal compound.
Given the lack of specific data for trans,trans-2,4-Nonadienal in the scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline. The creation of such an article would require dedicated experimental research on this specific compound.
Implications in Pathological Conditions
Link to Carcinogenesis Research
trans,trans-2,4-Nonadienal is a reactive aldehyde produced during the lipid peroxidation of polyunsaturated fatty acids. The process of lipid peroxidation and the resulting reactive species have been implicated in carcinogenesis. While direct, extensive carcinogenesis studies specifically on trans,trans-2,4-nonadienal are not widely available in the reviewed literature, its association with cancer research is understood through its classification as a lipid peroxidation product and by examining studies on structurally similar aldehydes.
Reactive aldehydes generated during lipid peroxidation, such as malondialdehyde (MDA), acrolein, and 4-hydroxy-2-nonenal (HNE), are known to react with DNA bases to form promutagenic exocyclic DNA adducts. nih.gov These adducts are believed to contribute to the mutagenic and carcinogenic effects linked to oxidative stress-induced lipid peroxidation. nih.gov Oxidative DNA damage is considered a significant factor in the development of cancer. tmrjournals.com
Research into other α,β-unsaturated aldehydes provides insight into the potential mechanisms of carcinogenicity. For instance, studies on the structurally related compound 2,4-hexadienal (B92074) have shown clear evidence of carcinogenic activity in male and female rats and mice, leading to an increased incidence of squamous cell neoplasms in the forestomach. nih.govca.gov
Furthermore, the genotoxic effects of various alkenals have been investigated. A study on 2-trans,6-cis-nonadienal, an isomer of 2,4-nonadienal, demonstrated that it could induce significant dose-related increases in sister-chromatid exchanges and micronuclei in human lymphocytes. nih.gov The same study found that this nonadienal isomer was a potent inducer of aneuploidy, suggesting it has aneugenic effects. nih.gov
The broader context of lipid peroxidation products in cancer is well-documented. 4-Hydroxynonenal (HNE), another major product of lipid peroxidation, is considered an important factor in carcinogenesis due to its capacity to covalently bind to DNA and proteins, thereby altering their structure and function. nih.gov HNE can influence the proliferation, differentiation, and apoptosis of cancer cells. nih.gov High levels of HNE can result in genotoxic effects by reacting with DNA. tmrjournals.com Similarly, acrolein-protein adducts have been observed to increase from moderate levels in low-grade adenomas to abundant distribution in high-grade adenomas and carcinomas in human colon tumors. tandfonline.com
The table below summarizes findings from research on aldehydes related to trans,trans-2,4-Nonadienal and their implications in carcinogenesis research.
| Compound/Process | Research Finding | Implication for Carcinogenesis |
| Lipid Peroxidation Products | Reactive aldehydes (MDA, HNE, acrolein) react with DNA to form promutagenic exocyclic adducts. nih.gov | Contributes to mutagenic and carcinogenic effects associated with oxidative stress. nih.gov |
| 2,4-Hexadienal | Clear evidence of carcinogenic activity in rats and mice, causing forestomach neoplasms. nih.govca.gov | Suggests potential carcinogenic pathways for structurally similar α,β-unsaturated aldehydes. |
| 2-trans,6-cis-Nonadienal | Induces sister-chromatid exchanges, micronuclei, and is a potent inducer of aneuploidy in human lymphocytes. nih.gov | Demonstrates genotoxic and specifically aneugenic potential of a nonadienal isomer. |
| 4-Hydroxynonenal (HNE) | Binds to DNA and proteins, influencing cell proliferation, differentiation, and apoptosis. nih.gov | Acts as a significant factor in carcinogenesis through covalent modification of biomolecules. nih.gov |
| Acrolein | Acrolein-protein adducts increase with the progression of human colon tumors. tandfonline.com | Associated with the transition from benign to malignant tumors in the colon. tandfonline.com |
Role in Food Science and Quality Research of Trans,trans 2,4 Nonadienal
Contribution to Flavor and Aroma Profiles
Trans,trans-2,4-Nonadienal is a potent aroma compound that contributes significantly to the flavor profiles of many foods. guidechem.comchemimpex.com It is naturally present in a wide array of products, including cooked meats like beef, chicken, and pork, as well as in fish, milk, roasted peanuts, and Brazil nuts. scientificlabs.co.uksigmaaldrich.com
Impact on Sensory Perception and Characteristic Flavor Notes
The sensory impact of trans,trans-2,4-Nonadienal is characterized by its strong fatty and somewhat green-floral odor. chemicalbook.comthegoodscentscompany.com At different concentrations, it can impart a range of flavor notes. For instance, at a concentration of 1.0%, it exhibits green, fatty melon, cucumber, and vegetative aroma characteristics. chemicalbook.com When tasted at 2 parts per million, it provides green, cucumber notes with nuances of fatty melon and chicken. chemicalbook.com The Flavor and Extract Manufacturers Association (FEMA) flavor profile for this compound includes cereal, deep-fried, fat, watermelon, and wet wool. nih.gov This versatility makes it a valuable component in the flavor and fragrance industry for enhancing the sensory experience of various products. chemimpex.com
The table below summarizes the sensory descriptors associated with trans,trans-2,4-Nonadienal at different concentrations.
| Concentration | Sensory Descriptors |
| 1.0% | Green, fatty melon, cucumber, vegetative |
| 2 ppm | Green, cucumber with fatty melon and chicken nuances |
| General | Strong fatty, floral, cereal, deep-fried, watermelon, wet wool |
Flavor Chemistry in Specific Food Products
The presence and concentration of trans,trans-2,4-Nonadienal are crucial in defining the characteristic flavors of several specific food products:
Chicken: This compound is a key contributor to the characteristic flavor of chicken, particularly the fatty notes in roasted chicken. thegoodscentscompany.comthegoodscentscompany.commdpi.com It is also used in chicken flavorings to impart these desirable notes. thegoodscentscompany.com
Peanuts: In peanuts, trans,trans-2,4-Nonadienal contributes to the fatty notes, which are an essential part of the roasted peanut flavor profile. scientificlabs.co.ukthegoodscentscompany.com
The following table provides a snapshot of research findings on the role of trans,trans-2,4-Nonadienal in the flavor of these specific foods.
| Food Product | Role of trans,trans-2,4-Nonadienal | Key Flavor Contribution |
| Chicken | Key flavor component in roasted chicken. thegoodscentscompany.commdpi.com | Fatty notes. thegoodscentscompany.comthegoodscentscompany.com |
| Peanuts | Contributes to the characteristic flavor of roasted peanuts. scientificlabs.co.ukthegoodscentscompany.com | Fatty notes. thegoodscentscompany.com |
| Olive Oil | Can be present and contribute to the flavor profile. agrilife.orgmdpi.com | Can impart "deep-fried" or "soapy" notes, often associated with defects at high concentrations. agrilife.org |
Indicator of Food Spoilage and Quality Deterioration
Beyond its role in desirable flavors, trans,trans-2,4-Nonadienal is a well-established marker for food spoilage and a decline in quality, primarily due to its formation during lipid oxidation. guidechem.comnih.gov
Role in Off-Flavor and Off-Odor Development in Staling Foods
The development of stale, off-flavors in many foods is directly linked to the formation of trans,trans-2,4-Nonadienal. guidechem.com As fats and oils in foods degrade through oxidation, this aldehyde is produced, contributing to undesirable aromas and tastes. nih.gov For example, it is a known contributor to the "warmed-over flavor" in cooked meats and the stale flavor in extruded oatmeal. imreblank.ch In truffles, an increase in the relative content of (E,E)-2,4-nonadienal is associated with spoilage and flavor deterioration. acs.orgnih.gov
Monitoring Lipid Oxidation in Food Systems
The presence and quantity of trans,trans-2,4-Nonadienal are widely used as an indicator to monitor the extent of lipid oxidation in various food systems. nih.gov Lipid oxidation is a major cause of food quality degradation, leading to changes in flavor, aroma, and nutritional value. mdpi.com The formation of trans,trans-2,4-nonadienal from the oxidation of linoleic acid makes it a reliable marker for this process. nih.gov For instance, its levels are monitored in almond oils and other edible oils to assess their oxidative stability. researchgate.netresearchgate.net An increase in its concentration over time signifies the progression of oxidation and a decrease in the food's quality. cranfield.ac.ukfoodprotection.org
The table below illustrates the connection between trans,trans-2,4-Nonadienal and food spoilage.
| Food Product/System | Role as a Spoilage Indicator | Associated Off-Flavor/Quality Change |
| Cooked Meats | Contributes to "warmed-over flavor". imreblank.ch | Stale, oxidized flavor. |
| Extruded Oatmeal | A key odorant in stale product. imreblank.ch | Stale flavor. |
| Truffles | Marker for spoilage and flavor deterioration. acs.orgnih.gov | Deterioration of characteristic flavor. |
| Edible Oils | Indicator of lipid oxidation and rancidity. researchgate.netresearchgate.net | Rancid, off-flavors. |
Mitigation Strategies in Food Processing
Given the dual role of trans,trans-2,4-Nonadienal in both desirable and undesirable flavors, controlling its formation is a key objective in food processing. Strategies to mitigate the negative impacts of this compound primarily focus on preventing or reducing lipid oxidation.
Some aldehydes, including trans,trans-2,4-nonadienal, can be reduced by certain lactic acid bacteria during sourdough fermentation. researchgate.net This suggests that fermentation with specific microbial strains could be a potential strategy to lower the concentration of this compound in certain food products. researchgate.net Additionally, processing techniques like germination and extrusion have shown a synergistic effect in reducing volatile compounds, including (E,E)-2,4-nonadienal, in lentil-based products. mdpi.com
Further research into the precise mechanisms of its formation and degradation in different food matrices will continue to inform the development of effective mitigation strategies to enhance food quality and shelf life.
Analytical Research Methodologies for Trans,trans 2,4 Nonadienal
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to ensure accurate analysis of trans,trans-2,4-Nonadienal, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. The choice of technique is highly dependent on the sample matrix.
For liquid samples like edible oils, a common approach involves dilution with a suitable solvent, such as methanol, followed by filtration through a microporous membrane (e.g., 0.45 μm) to remove particulate matter before instrumental analysis. google.com
In the case of solid or semi-solid food matrices, more rigorous extraction methods are employed. Solid-phase microextraction (SPME) is a widely used solvent-free technique that combines extraction and pre-concentration into a single step. Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, is particularly effective for volatile compounds like trans,trans-2,4-Nonadienal.
For biological tissues, such as lung tissue, a rapid technique known as fast tissue extraction (FaTEx) has been developed. researchgate.net This method, often combined with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), utilizes a syringe-based system for both extraction and clean-up, enabling efficient recovery of the analyte. researchgate.net
Derivatization is another key aspect of sample preparation, especially for enhancing the chromatographic properties and detection sensitivity of aldehydes. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily analyzed by HPLC with UV detection. scispace.com
Chromatographic Techniques for Identification and Quantification
Chromatography is the cornerstone for separating trans,trans-2,4-Nonadienal from other volatile and non-volatile compounds in a sample, allowing for its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like trans,trans-2,4-Nonadienal. In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
For the analysis of trans,trans-2,4-Nonadienal, a common setup involves a capillary column such as a HP-innowax (60m × 0.25mm internal diameter × 0.25μm film thickness) with helium as the carrier gas. google.com The mass spectrometer is then used for detection, confirming the identity based on both retention time and the mass spectral fragmentation pattern. This method offers high sensitivity and selectivity, making it suitable for trace analysis in complex matrices like daily essence. google.com
| Parameter | Value/Condition | Source |
| Chromatographic Column | HP-innowax capillary column (60m x 0.25mm x 0.25μm) | google.com |
| Carrier Gas | Helium | google.com |
| Flow Rate | 0.8 mL/min | google.com |
| Detection Limit | 0.5 mg/kg | google.com |
| Quantification Limit | 1.6 mg/kg | google.com |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another essential tool, particularly for the analysis of less volatile derivatives of trans,trans-2,4-Nonadienal or when analyzing complex biological samples. researchgate.net This technique separates compounds in a liquid phase based on their polarity and interaction with the column's stationary phase. The subsequent tandem mass spectrometry provides a high degree of selectivity and sensitivity for quantification.
For instance, HPLC-MS/MS has been successfully employed to analyze trans,trans-2,4-decadienal (B140250), a structurally similar aldehyde, in restaurant exhaust samples. researchgate.net The method often involves a reversed-phase column for separation. und.edunih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, significantly reducing background noise and improving detection limits. researchgate.net This approach is invaluable for quantifying trace levels of aldehydes and their metabolites in biological matrices. researchgate.netnih.gov
Advanced Spectrometric Approaches (e.g., Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS))
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a state-of-the-art analytical technique for the real-time monitoring of volatile organic compounds (VOCs) without the need for extensive sample preparation or chromatographic separation. mdpi.comwur.nl This method relies on soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to the analyte molecules with a proton affinity higher than that of water. osti.gov The resulting protonated ions are then analyzed by a time-of-flight mass spectrometer, which offers high mass resolution and sensitivity. nih.gov
PTR-ToF-MS has been effectively used to analyze the VOC profile in various food products, including olive oil and cheese. mdpi.comwur.nlnih.gov It can provide a rapid fingerprint of the VOCs present in the headspace of a sample within seconds. mdpi.comwur.nl The high throughput of this technique makes it suitable for large-scale studies, such as investigating the influence of different production systems on the volatile composition of dairy products. nih.gov
| Technique | Principle | Advantages | Application Example | Source |
| PTR-ToF-MS | Soft chemical ionization via proton transfer from H₃O⁺ followed by time-of-flight mass analysis. | Real-time analysis, no sample pre-processing, high sensitivity, high throughput. | Analyzing volatile organic compounds in the headspace of olive oils of different grades. | mdpi.comwur.nl |
Qualitative and Quantitative Analysis in Diverse Biological and Food Matrices
The analytical methods described above have been applied to a wide range of biological and food matrices to qualitatively identify and quantitatively measure trans,trans-2,4-Nonadienal.
In food science, these analyses are crucial for understanding flavor profiles and monitoring food quality. For example, GC-MS has been used to quantify trans,trans-2,4-Nonadienal in daily essences, with detection limits as low as 0.5 mg/kg. google.com PTR-ToF-MS has been instrumental in distinguishing between different grades of olive oil based on their volatile profiles, including the presence of trans,trans-2,4-Nonadienal. mdpi.comwur.nl
In the biological realm, the focus is often on the role of trans,trans-2,4-Nonadienal as a lipid peroxidation product and its implications for health. HPLC-MS/MS methods have been developed to quantify related aldehydes and their metabolites in biological samples like lung tissue and brain mitochondria. researchgate.netnih.gov These sensitive methods allow for the measurement of low concentrations, which is essential for biomarker discovery and understanding the metabolic fate of these reactive aldehydes. und.edunih.gov The development of techniques like FaTEx coupled with UHPLC-MS/MS has further enhanced the ability to analyze these compounds in tissue samples with good recovery and minimal matrix effects. researchgate.net
| Matrix | Analyte | Analytical Technique | Key Findings | Source |
| Daily Essence | trans,trans-2,4-Nonadienal | GC-MS | Detection limit of 0.5 mg/kg and quantification limit of 1.6 mg/kg were achieved. | google.com |
| Olive Oil | Volatile Organic Compounds (including trans,trans-2,4-Nonadienal) | PTR-ToF-MS | Successfully differentiated between extra virgin, refined, and pomace olive oils based on their VOC profiles. | mdpi.comwur.nl |
| Mice Lung Tissue | trans,trans-2,4-decadienal (a related aldehyde) | FaTEx-UHPLC-MS/MS | A fast and reliable method for the determination of volatile aldehydes with good extraction efficiency and low detection limits. | researchgate.net |
| Rat Brain Mitochondria | trans-4-hydroxy-2-nonenal (HNE) enantiomers and metabolites | LC-MS/MS | Quantified HNE enantiomers and their metabolites in a single chromatographic run. | nih.gov |
Future Research Directions on Trans,trans 2,4 Nonadienal
Deeper Elucidation of Biological Mechanisms and Signaling Pathways
While research has shed light on the cytotoxic effects of various α,β-unsaturated aldehydes, the specific molecular mechanisms and signaling pathways modulated by trans,trans-2,4-Nonadienal remain largely underexplored. Future research should focus on identifying the direct molecular targets of this aldehyde and the downstream consequences of these interactions. Studies on related compounds, such as 4-hydroxy-trans-2-nonenal (HNE), have revealed their ability to form adducts with proteins and nucleic acids, thereby altering cellular signaling pathways involved in proliferation, differentiation, and apoptosis semanticscholar.orgnih.govresearchgate.net. A critical avenue of future research will be to investigate whether trans,trans-2,4-Nonadienal follows similar patterns of reactivity and what specific signaling cascades are affected.
Key research questions to address include:
What are the primary protein targets of trans,trans-2,4-Nonadienal in different cell types?
How does trans,trans-2,4-Nonadienal modulate key signaling pathways such as the Keap1-Nrf2 antioxidant response pathway and inflammatory pathways?
What are the dose-dependent effects of trans,trans-2,4-Nonadienal on cell signaling, and do low, physiological concentrations elicit different responses compared to high, pathological concentrations?
Answering these questions will provide a more comprehensive understanding of the role of trans,trans-2,4-Nonadienal in both normal physiological processes and the pathophysiology of diseases associated with oxidative stress.
Comprehensive Toxicological Profiling and Risk Assessment in Biological Systems
The toxicological profile of trans,trans-2,4-Nonadienal is not yet fully characterized, necessitating a more comprehensive assessment of its potential risks to human health. While it is recognized as a mutagenic substance that can induce oxidative DNA damage, a detailed understanding of its genotoxicity and carcinogenicity is still needed researchgate.net. Studies on structurally similar compounds, such as trans,trans-2,4-decadienal (B140250), have shown that they can cause lesions in the forestomach and olfactory epithelium in animal models nih.govresearchgate.net. Furthermore, research on other α,β-unsaturated aldehydes has indicated their potential to induce chromosomal aberrations nih.gov.
Future toxicological studies should aim to:
Establish a clear dose-response relationship for the toxic effects of trans,trans-2,4-Nonadienal in various organs and tissues.
Investigate the long-term health effects of chronic, low-level exposure to this aldehyde, which is relevant to dietary intake.
Determine the metabolic pathways involved in the detoxification of trans,trans-2,4-Nonadienal and identify any potentially toxic metabolites.
A thorough toxicological profile will be instrumental in conducting accurate risk assessments and establishing safety guidelines for human exposure through food and other sources.
| Toxicological Research Area | Key Objectives | Relevant Findings for Related Aldehydes |
| Genotoxicity | Determine the potential of trans,trans-2,4-Nonadienal to cause DNA damage and mutations. | Other α,β-unsaturated aldehydes have been shown to be mutagenic and induce chromosomal aberrations researchgate.netnih.gov. |
| Carcinogenicity | Assess the long-term carcinogenic potential in animal models. | trans,trans-2,4-Decadienal has been shown to cause forestomach and olfactory epithelium lesions nih.govresearchgate.net. |
| Systemic Toxicity | Investigate the effects on major organs following acute and chronic exposure. | Studies on related compounds indicate potential for organ-specific toxicity. |
| Metabolic Fate | Identify the metabolic pathways and the formation of potentially toxic intermediates. | Research on trans,trans-2,4-decadienal has identified detoxification pathways involving glutathione (B108866) conjugation and oxidation nih.govresearchgate.net. |
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Accurate and sensitive detection of trans,trans-2,4-Nonadienal and its metabolites in complex biological and environmental matrices is crucial for understanding its exposure levels and biological fate. Current analytical methods often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). However, the development of more advanced techniques is needed for trace analysis and comprehensive metabolite profiling.
Future research in this area should focus on:
Developing and validating ultra-sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of trans,trans-2,4-Nonadienal at very low concentrations in biological fluids and tissues nih.govnih.gov.
Utilizing metabolomics approaches to identify the full spectrum of trans,trans-2,4-Nonadienal metabolites in vivo nih.govmdpi.com.
Creating novel derivatization strategies to enhance the stability and detection of this reactive aldehyde.
These advancements will enable more precise exposure assessment and a deeper understanding of the metabolic pathways of trans,trans-2,4-Nonadienal.
| Analytical Technique | Application for trans,trans-2,4-Nonadienal Research | Future Development Needs |
| GC-MS | Quantification in food and environmental samples. | Improved sensitivity for trace analysis in biological matrices. |
| HPLC-MS/MS | Targeted quantification of the aldehyde and its known metabolites. | Development of methods for a wider range of metabolites and adducts nih.govresearchgate.net. |
| Untargeted Metabolomics | Discovery of novel metabolites and metabolic pathways. | Integration with other 'omics' data to understand biological impact nih.govmdpi.com. |
Exploration of Applications in Biotechnology and Food Innovation
trans,trans-2,4-Nonadienal is a significant contributor to the flavor and aroma of a wide variety of foods, including cooked meats, fried foods, and some fruits and vegetables thegoodscentscompany.comthegoodscentscompany.com. Its characteristic fatty, green, and melon-like notes are important for the sensory experience of these products. This presents opportunities for its application in the food industry, but also challenges related to off-flavor development.
Future research in this domain should explore:
The potential for biotechnological production of trans,trans-2,4-Nonadienal using microbial fermentation or enzymatic processes as a more sustainable alternative to chemical synthesis.
Strategies to control the formation of trans,trans-2,4-Nonadienal during food processing and storage to prevent the development of stale or rancid flavors researchgate.net.
The use of trans,trans-2,4-Nonadienal as a flavor ingredient to enhance the sensory properties of food products.
A better understanding of the formation and sensory impact of this compound will allow for improved food quality and the development of novel flavor solutions.
Environmental Fate and Impact Studies
The release of trans,trans-2,4-Nonadienal into the environment, for instance from cooking fumes, raises questions about its environmental fate and potential ecological impact researchgate.net. As a reactive aldehyde, it is likely to undergo various transformation processes in the atmosphere, water, and soil. However, there is a lack of specific data on its persistence, degradation pathways, and toxicity to environmental organisms.
Future environmental research should focus on:
Investigating the atmospheric chemistry of trans,trans-2,4-Nonadienal, including its reaction rates with common atmospheric oxidants.
Determining its biodegradability in soil and aquatic environments and identifying the microorganisms involved in its degradation.
Assessing its ecotoxicity by conducting studies on a range of representative aquatic and terrestrial organisms.
These studies are essential for a comprehensive environmental risk assessment and for understanding the potential contribution of this compound to air and water pollution.
Q & A
Basic Research Questions
Q. How can trans,trans-2,4-Nonadienal be reliably identified and quantified in complex matrices (e.g., food systems, biological samples)?
- Methodology : Use gas chromatography (GC) paired with mass spectrometry (MS) for high specificity. Calibrate with certified reference standards (e.g., NIST SRM 69) to ensure accuracy. Optimize extraction protocols (e.g., solid-phase microextraction) to minimize matrix interference .
- Data Validation : Include internal standards (e.g., deuterated analogs) to correct for recovery losses. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Q. What are the primary synthetic pathways for trans,trans-2,4-Nonadienal, and how do reaction conditions influence stereoselectivity?
- Experimental Design : Compare cross-aldol condensation vs. oxidation of fatty acid derivatives. Monitor reaction kinetics under varying temperatures (25–80°C) and catalysts (e.g., acidic vs. enzymatic). Use nuclear magnetic resonance (NMR) to confirm stereochemistry .
- Contradiction Analysis : Resolve discrepancies in yield outcomes by isolating intermediates and analyzing side products via HPLC .
Advanced Research Questions
Q. How does trans,trans-2,4-Nonadienal interact with lipid membranes, and what are its implications for cellular toxicity?
- Methodology : Employ molecular dynamics simulations to model membrane insertion. Validate with fluorescence anisotropy assays using liposomes. Correlate with cytotoxicity data (e.g., IC50 values in HepG2 cells) .
- Data Interpretation : Address conflicting reports on membrane disruption by standardizing lipid compositions (e.g., DOPC vs. DPPC) and pH conditions .
Q. What mechanisms drive the photodegradation of trans,trans-2,4-Nonadienal in environmental systems, and how can stability be improved?
- Experimental Framework : Expose samples to UV/visible light (250–400 nm) and quantify degradation products via GC×GC-TOFMS. Use radical scavengers (e.g., BHT) to identify reactive oxygen species (ROS) involvement .
- Advanced Analysis : Apply quantum chemical calculations (DFT) to predict degradation pathways and compare with empirical data .
Q. How do stereoisomers of 2,4-Nonadienal differ in their olfactory receptor binding affinities?
- Research Protocol : Express human olfactory receptors in HEK293 cells and measure calcium flux responses. Use chiral chromatography to isolate cis,trans- and trans,trans-isomers. Validate with sensory panel tests .
- Conflict Resolution : Reconcile divergent sensory data by controlling for genetic polymorphisms in receptor expression among participants .
Ethical and Methodological Considerations
Q. How can researchers ensure reproducibility in studies involving trans,trans-2,4-Nonadienal?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
